![molecular formula C17H17BrFN5O2S B10927760 N-(4-bromo-2-fluorophenyl)-2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B10927760.png)
N-(4-bromo-2-fluorophenyl)-2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline and 2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidine-5-thiol. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine (TEA) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-BROMO-2-FLUOROPHENYL)-2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]ACETAMIDE: Unique due to its specific substituents and structural features.
Other Pyrazolopyrimidines: Compounds with similar core structures but different substituents, such as N1-(4-chlorophenyl)-2-[(2,6-dimethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide.
Uniqueness
The uniqueness of N1-(4-BROMO-2-FLUOROPHENYL)-2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]ACETAMIDE lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H17BrFN5O2S |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,6-diethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H17BrFN5O2S/c1-3-23-8-13-15(22-23)16(26)24(4-2)17(21-13)27-9-14(25)20-12-6-5-10(18)7-11(12)19/h5-8H,3-4,9H2,1-2H3,(H,20,25) |
InChI Key |
SZKVCAJCODHFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F)CC |
Origin of Product |
United States |
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